molecular formula C19H15FN2O2 B2879590 N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797860-86-6

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2879590
CAS No.: 1797860-86-6
M. Wt: 322.339
InChI Key: LJGBYZGTUXDYCP-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide is a synthetic benzamide derivative offered for investigative research purposes. This compound features a benzamide core structure substituted with a 2-fluorobenzyl group at the nitrogen atom and a 3-(pyridin-2-yloxy) group on the phenyl ring. The integration of fluorinated benzyl and heteroaromatic ether motifs is common in medicinal chemistry, as these structural elements are frequently found in molecules designed to modulate protein function and are explored across various therapeutic areas . Research into analogous compounds highlights the potential of such scaffolds in developing biologically active molecules. Similar N-heterocyclic amides and fluorobenzyl-substituted compounds are investigated for their utility as key intermediates in synthesizing more complex target molecules and for their potential interactions with enzymatic targets . The specific mechanism of action, binding affinity, and cellular activity of this compound are subject to ongoing research and require further experimental validation. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-17-9-2-1-6-15(17)13-22-19(23)14-7-5-8-16(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGBYZGTUXDYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-fluorobenzylamine.

    Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 2-chloropyridine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is utilized in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Findings Reference
N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide (46) 5-Methoxy-2-oxo-oxadiazole ring, 4-methylphenyl Synthesized for antibacterial activity; moderate efficacy against multidrug-resistant bacteria. Pyridin-2-yloxy group critical for target engagement .
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide Difluoro substitution, pyridyl coordination site Structural studies highlight conformational flexibility; potential for metal coordination in diagnostic imaging .
N-[2-(1'-Piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) Radioiodinated, piperidinyl-ethyl chain High tumor uptake in prostate cancer xenografts (Bmax = 1930 fmol/mg protein); used in sigma receptor-targeted imaging .
N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-3-yloxy)benzamide (45) Pyridin-3-yloxy vs. pyridin-2-yloxy Reduced antibacterial activity compared to pyridin-2-yloxy analog (46), emphasizing positional isomerism’s role in efficacy .

Key Observations

Substituent Position Matters: The pyridin-2-yloxy group in compound 46 () demonstrates superior antibacterial activity compared to its pyridin-3-yloxy counterpart (45), likely due to optimized steric or electronic interactions with bacterial targets . In fluorinated analogs (e.g., ), the 2-fluoro substitution on the benzyl group enhances lipophilicity and receptor-binding kinetics compared to non-fluorinated derivatives .

Sigma Receptor Targeting :

  • Radioiodinated benzamides like [¹²⁵I]PIMBA () exhibit high affinity for sigma receptors (Kd = 5.80–15.71 nM), a property shared by fluorobenzyl-containing analogs. The 2-fluorobenzyl group in the target compound may similarly enhance sigma receptor selectivity .

Toxicity and Safety: While highlights non-toxic benzamides (e.g., N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide), the safety profile of the target compound remains unstudied.

Biological Activity

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound notable for its diverse biological activities, particularly in enzyme inhibition and anti-inflammatory effects. This compound features a unique molecular structure that includes a fluorobenzyl moiety, a pyridinyl group, and a benzamide core, contributing to its reactivity and biological potential.

Molecular Characteristics

  • Molecular Formula : C_{18}H_{17}F N_{2}O
  • Molecular Weight : Approximately 362.4 g/mol
  • Structural Features :
    • Fluorobenzyl group enhances lipophilicity.
    • Pyridin-2-yloxy group facilitates interactions with biological targets.

Enzyme Inhibition

This compound has been shown to exhibit significant enzyme inhibition properties. Studies indicate that it may interact selectively with specific receptors or enzymes involved in inflammatory pathways, modulating their activity effectively.

Case Study: Inhibition of Lysosomal Phospholipase A2

One study explored the compound's effect on lysosomal phospholipase A2 (LPLA2), which is crucial in phospholipid metabolism and inflammation. The assay demonstrated that the compound could inhibit LPLA2 activity, correlating with its potential to mitigate drug-induced phospholipidosis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are particularly relevant for therapeutic applications. Its mechanism likely involves the modulation of inflammatory mediators and pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Comparison of Anti-inflammatory Activity

Compound NameIC50 Value (µM)Mechanism of Action
This compoundTBDInhibition of LPLA2 and other inflammatory enzymes
CGP 28238≤ 0.05Inhibition of prostaglandin synthesis
RebastinibTBDTyrosine kinase inhibition

Binding Affinity and Selectivity

Investigations into the binding affinity of this compound reveal its potential for selective interactions with biological targets. The specificity of these interactions is critical for understanding the compound's pharmacological profile and therapeutic applications.

The mechanism by which this compound exerts its biological effects involves complex interactions at the molecular level:

  • Enzyme Binding : The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
  • Hydrophobic Interactions : The fluorobenzyl group enhances hydrophobic interactions with target proteins.
  • Hydrogen Bonding : The pyridin-2-yloxy group may form hydrogen bonds with specific residues in the active site, stabilizing the binding.

Research Findings

Recent studies have highlighted the compound's potential in drug design and development, particularly as a lead compound for new anti-inflammatory drugs. Its unique structural features allow for targeted interactions with biological molecules, making it suitable for further exploration in medicinal chemistry.

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